2-Pyridineacetonitrile,6-cyano-(9CI)
Description
2-Pyridineacetonitrile,6-cyano-(9CI) is a pyridine derivative characterized by a cyano (-CN) substituent at the 6-position and an acetonitrile (-CH₂CN) group at the 2-position of the pyridine ring. This compound belongs to the 9th Collective Index (9CI) nomenclature, indicating its registration under the Chemical Abstracts Service (CAS) system.
Properties
CAS No. |
158141-31-2 |
|---|---|
Molecular Formula |
C8H5N3 |
Molecular Weight |
143.149 |
IUPAC Name |
6-(cyanomethyl)pyridine-2-carbonitrile |
InChI |
InChI=1S/C8H5N3/c9-5-4-7-2-1-3-8(6-10)11-7/h1-3H,4H2 |
InChI Key |
UDFNKHFTNPDTOZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=NC(=C1)CC#N)C#N |
Synonyms |
2-Pyridineacetonitrile,6-cyano-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Effects on Reactivity: The cyano group at position 6 in 2-Pyridineacetonitrile,6-cyano-(9CI) enhances electrophilicity, making it reactive toward nucleophilic substitution or cyclization reactions. This contrasts with the fluoro analog (CAS 312325-71-6), where the electron-withdrawing fluorine atom stabilizes the ring but reduces nucleophilic attack sites . The acetonitrile group at position 2 provides a nitrile functionality, which is versatile in forming heterocycles or coupling with amines, unlike the carboxamide group in 2-Pyridinecarboxamide,6-cyano-(9CI) .
Applications in Agrochemicals :
- Fluorinated derivatives (e.g., 2-Pyridineacetonitrile,6-fluoro-(9CI)) are linked to herbicide metabolites (e.g., fluroxypyr), as seen in , which lists fluroxypyr butoxypropyl ester as a herbicidal formulation . This suggests that nitrile-containing pyridines may serve as precursors for crop protection agents.
Pharmaceutical Potential: The carboxamide variant (6-Cyanopicolinamide) is marketed by Beijing Wokai Biotechnology Co., Ltd., indicating its role in drug discovery or peptide synthesis .
Synthetic Utility: Silylated derivatives like 2-Methyl-6-[(trimethylsilyl)methyl]pyridine (TMS-Py) are used in organometallic catalysis due to their steric bulk and electron-donating properties, highlighting the versatility of pyridine frameworks in diverse fields .
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